molecular formula C10H5ClN2 B3275834 1-Chloroisoquinoline-3-carbonitrile CAS No. 630422-06-9

1-Chloroisoquinoline-3-carbonitrile

Cat. No. B3275834
M. Wt: 188.61 g/mol
InChI Key: PEELFWZCBLBEET-UHFFFAOYSA-N
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Description

1-Chloroisoquinoline-3-carbonitrile is a chemical compound used for research and development . It is a solid substance and its molecular formula is C10H5ClN2 .


Synthesis Analysis

The synthesis of 1-Chloroisoquinoline-3-carbonitrile involves various synthetic methods and chemical reactions . It has been used in Mn-catalyzed cross-coupling with aryl- and alkylmagnesium halides, and in Pd-catalyzed cross-coupling with heteroaryl boronic acids and esters .


Molecular Structure Analysis

The molecular weight of 1-Chloroisoquinoline-3-carbonitrile is 188.61 . The InChI key is FMQOMPVZLLUVOD-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions of 1-Chloroisoquinoline-3-carbonitrile involve reactions of chloro substituent at 2 or 4 and 2,4 positions, as well as cyano substituent at 3 position and reactions which involve both groups .

Scientific Research Applications

Synthesis and Chemical Reactions

1-Chloroisoquinoline-3-carbonitrile derivatives are involved in a variety of synthetic methods and chemical reactions. These reactions can be subdivided into groups covering reactions of the chloro substituent as well as the cyano substituent, and are used in producing biologically active compounds (Mekheimer et al., 2019).

Optoelectronic and Charge Transport Properties

Studies on hydroquinoline derivatives, including 1-Chloroisoquinoline-3-carbonitrile, have shown insights into their structural, electronic, optical, and charge transport properties. These studies involve the use of density functional theory (DFT) and time-dependent DFT, indicating potential as multifunctional materials (Irfan et al., 2020).

Chemical Transformations

The reactivity of similar compounds, like 6-methylchromone-3-carbonitrile, towards various nucleophilic reagents has been investigated, leading to the synthesis of a variety of heterocyclic systems. These findings could inform the reactivity and potential applications of 1-Chloroisoquinoline-3-carbonitrile derivatives (Ibrahim & El-Gohary, 2016).

Facile Synthesis and Antimicrobial Activity

The compound has been used in facile synthesis processes, like the synthesis of tetrahydropyrimido quinoline derivatives, and studies have reported its antimicrobial activity, indicating its potential in medical applications (Elkholy & Morsy, 2006).

properties

IUPAC Name

1-chloroisoquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-10-9-4-2-1-3-7(9)5-8(6-12)13-10/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEELFWZCBLBEET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloroisoquinoline-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Magarò, F Prati, B Garofalo, G Corso… - Journal of Medicinal …, 2019 - ACS Publications
Bacterial resistance is increasing rapidly, requiring urgent identification of new antibacterial drugs that are effective against multidrug-resistant pathogens. Novel bacterial …
Number of citations: 12 pubs.acs.org

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